molecular formula C26H23N3O3 B5030351 N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide

N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide

Cat. No. B5030351
M. Wt: 425.5 g/mol
InChI Key: QGIYEQYJTDMZOH-YVLHZVERSA-N
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Description

N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide, also known as MPAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MPAA belongs to the family of pyrazole-containing compounds and has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties.

Scientific Research Applications

Cytotoxic Activity and Cancer Research

  • Synthesis and Cytotoxicity: The compound has been synthesized for studying its cytotoxic activity. A study described the synthesis of related pyrazole derivatives and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).

Chemical Synthesis and Structural Determination

  • Synthesis and Structural Analysis: Research has been conducted on synthesizing structurally similar compounds and determining their structures using techniques like NMR spectroscopy and single crystal X-ray diffraction. These studies contribute to the understanding of the chemical properties and potential applications of such compounds (Kariuki et al., 2022).

Radiotracer Development

  • Positron Emission Tomography (PET) Radiotracer: A related compound was synthesized as a potential radiotracer for studying CB1 cannabinoid receptors in the brain using PET imaging. This demonstrates the potential of such compounds in medical imaging and neurological research (Katoch-Rouse & Horti, 2003).

Antimicrobial Activity

  • Antimicrobial Applications: Several studies have synthesized derivatives of this compound and tested them for antimicrobial activities. This highlights the potential of these compounds in developing new antimicrobial agents (Korkusuz, Yıldırım, & Albayrak, 2013).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition: Derivatives of this compound have been explored for their effectiveness as corrosion inhibitors, indicating their potential use in material science and industrial applications (Abu-Rayyan et al., 2022).

Liquid Crystalline Properties

  • Liquid Crystal Research: Some derivatives of this compound have been synthesized and characterized for their liquid crystalline properties. This research is significant in the field of materials science, particularly in the development of new liquid crystal materials (Thaker et al., 2013).

Hydrogen

-bonded Networks in Crystal Structures7. Hydrogen Bonding in Crystallography: Studies have focused on the crystal structures of related compounds, analyzing the hydrogen-bonded networks formed. This is crucial for understanding the molecular interactions and stability of such compounds (Trilleras et al., 2005).

properties

IUPAC Name

(Z)-N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-31-23-13-8-19(9-14-23)26-20(18-29(28-26)22-6-4-3-5-7-22)10-17-25(30)27-21-11-15-24(32-2)16-12-21/h3-18H,1-2H3,(H,27,30)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIYEQYJTDMZOH-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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